4-硝基丁酸乙酯

描述

Synthesis Analysis

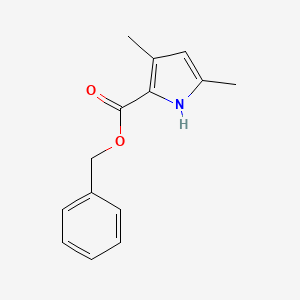

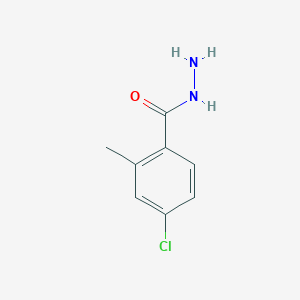

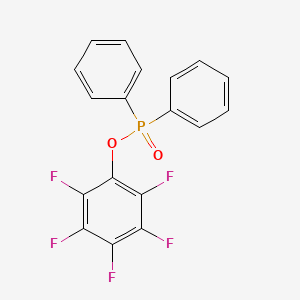

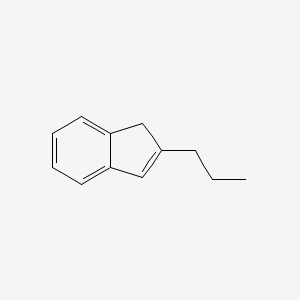

Ethyl 4-Nitrobutanoate can be synthesized from Nitromethane and Ethyl acrylate . The synthesis process involves a Michael Condensation reaction .Molecular Structure Analysis

The molecular structure of Ethyl 4-nitrobutanoate is represented by the linear formula C6H11O4N1 . The compound has a molecular weight of 161.15600 .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-nitrobutanoate are typically carried out under basic conditions . One such reaction is the Michael Condensation .Physical And Chemical Properties Analysis

Ethyl 4-nitrobutanoate is a solid compound . The compound’s exact physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .科学研究应用

导言

4-硝基丁酸乙酯是一种化学化合物,在各个科学研究领域具有潜在应用。下面,我们根据最近研究论文的发现,探讨了其在不同科学探究中的相关性和效用。值得注意的是,该化合物的应用范围从作为有机合成中的中间体到在药物和材料科学发展中的作用。

有机合成和生物催化

4-硝基丁酸乙酯是合成复杂有机化合物的关键中间体。例如,它已被用于 5-(1-氨基烷基)-2-吡咯烷酮和 1,7-二氮杂螺[4.5]癸烷-2,8-二酮的对映选择性合成中,展示了其在创建具有潜在药物应用的分子方面的多功能性 (Hernández-Ibáñez 等,2020)。此外,该化合物在生物催化过程中的作用也得到了强调,为合成对药物开发至关重要的手性中间体提供了一种环保的方法,表明其在绿色化学和可持续实践中的重要性 (Yamamoto 等,2003)。

材料科学和光子应用

在材料科学中,4-硝基丁酸乙酯衍生物已被用于合成具有独特性能的新型聚合物和材料,例如光致变色二芳乙烯。这些化合物有望用于可逆光学存储,表明 4-硝基丁酸乙酯在开发先进光子器件中的潜力 (Lvov 等,2017)。此类应用强调了 4-硝基丁酸乙酯在创建对光做出响应的材料中的重要性,为数据存储和传感器领域的创新铺平了道路。

安全和危害

属性

IUPAC Name |

ethyl 4-nitrobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCIBQNRJNANBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

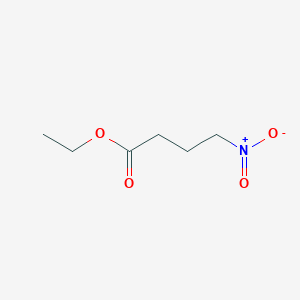

Canonical SMILES |

CCOC(=O)CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399865 | |

| Record name | Ethyl 4-nitrobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-nitrobutanoate | |

CAS RN |

2832-16-8 | |

| Record name | Ethyl 4-nitrobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 4-nitrobutanoate in the synthesis of piperidine derivatives?

A: Ethyl 4-nitrobutanoate serves as a crucial building block in the synthesis of enantioenriched 6-substituted piperidine-2,5-diones. [, ] This compound participates in a base-catalyzed aza-Henry reaction with chiral tert-butanesulfinyl imines. This reaction yields β-nitroamine derivatives, which can be further transformed into the desired piperidine-2,5-diones. []

Q2: How does the stereochemistry of the starting materials impact the outcome of the reaction with ethyl 4-nitrobutanoate?

A: The use of chiral tert-butanesulfinyl imines as starting materials is critical for the stereoselective outcome of the reaction with ethyl 4-nitrobutanoate. The reaction proceeds with high facial selectivity, typically between 84-96%, meaning that one enantiomer of the product is formed preferentially over the other. [] This stereochemical control arises from the influence of the chiral auxiliary (tert-butanesulfinyl group) present in the imine reactant.

Q3: Are there any other synthetic applications of ethyl 4-nitrobutanoate in the context of heterocycle synthesis?

A: Yes, research demonstrates that ethyl 4-nitrobutanoate can be utilized in the synthesis of other nitrogen-containing heterocycles besides piperidine-2,5-diones. For example, it has been employed in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones. [] This highlights the versatility of ethyl 4-nitrobutanoate as a building block in the construction of various heterocyclic systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)